3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzoxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one typically involves the hydroxymethylation of benzoxazole derivatives. One common method is the reaction of benzoxazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group (-COOH).
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1,3-benzoxazol-2(3H)-one.
Reduction: 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-ol.
Substitution: 3-(Halomethyl)-1,3-benzoxazol-2(3H)-one.
Scientific Research Applications
3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another hydroxymethylated compound with different structural features and applications.
Hydroxymethyl group derivatives: Compounds containing the hydroxymethyl group attached to different aromatic or heterocyclic rings.
Uniqueness
3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific benzoxazole structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 |
InChI Key |
FOHRCMUANUUOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CO |
Origin of Product |
United States |
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